![molecular formula C12H24BrN B12583700 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide CAS No. 439915-31-8](/img/structure/B12583700.png)

1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

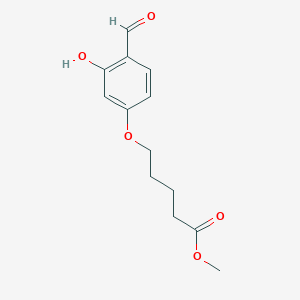

Descripción

El bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io es un compuesto de amonio cuaternario conocido por su singular estructura espirocíclica. Este compuesto se caracteriza por un sistema de anillos espirocíclicos que confiere alta estabilidad térmica y química. Se utiliza comúnmente en la síntesis de membranas de intercambio aniónico (AEM) debido a su excelente estabilidad alcalina y conductividad iónica .

Métodos De Preparación

La síntesis del bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io normalmente implica la ciclocuaternización de derivados de piperidina. Un método común incluye la reacción de piperidina con bromuro de etilo en condiciones controladas para formar el compuesto de amonio cuaternario espirocíclico . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala, garantizando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila, donde el ion bromuro se reemplaza por otros nucleófilos.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes debido a su estructura espirocíclica estable.

Reacciones de eliminación: La eliminación β de Hofmann es una reacción notable donde el compuesto puede degradarse en condiciones alcalinas.

Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes como el hidróxido de sodio y nucleófilos como haluros y alcóxidos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io tiene una amplia gama de aplicaciones en la investigación científica:

Biología: La estabilidad del compuesto lo hace adecuado para su uso en varios ensayos y experimentos biológicos.

Mecanismo De Acción

El mecanismo de acción del bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io implica su interacción con aniones en solución. La estructura espirocíclica proporciona un entorno estable para el intercambio iónico, permitiendo que el compuesto conduzca iones de manera efectiva en las AEM. La conformación restringida de la estructura del anillo espiro aumenta el nivel de energía del estado de transición, mejorando la estabilidad y el rendimiento del compuesto .

Comparación Con Compuestos Similares

El bromuro de 1-etil-6-azaspiro[5.5]undecan-6-io es único debido a su estructura espirocíclica, que confiere alta estabilidad y conductividad iónica. Los compuestos similares incluyen:

Bromuro de 6-azaspiro[5.5]undecan-6-io: Estructura similar pero sin el grupo etilo, lo que lleva a propiedades ligeramente diferentes.

Derivados de piperidinio: Estos compuestos tienen aplicaciones similares, pero carecen de la estabilidad espirocíclica.

Cationes de imidazolio: Conocidos por su alta estabilidad alcalina, pero difieren en estructura y propiedades de intercambio iónico.

Propiedades

Número CAS |

439915-31-8 |

|---|---|

Fórmula molecular |

C12H24BrN |

Peso molecular |

262.23 g/mol |

Nombre IUPAC |

5-ethyl-6-azoniaspiro[5.5]undecane;bromide |

InChI |

InChI=1S/C12H24N.BrH/c1-2-12-8-4-7-11-13(12)9-5-3-6-10-13;/h12H,2-11H2,1H3;1H/q+1;/p-1 |

Clave InChI |

LWNUMVGKQJNYDX-UHFFFAOYSA-M |

SMILES canónico |

CCC1CCCC[N+]12CCCCC2.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)

![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)

![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)

![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)

![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)